molecular formula C19H26N4O4S2 B14935901 Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate

Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B14935901
M. Wt: 438.6 g/mol
InChI Key: NIFZTNVUVUTKDT-UHFFFAOYSA-N
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Description

Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with a piperazine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thieno[2,3-d]pyrimidine ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[({[4-hydroxy-6-(methyl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate
  • Ethyl 4-[({[4-hydroxy-6-(ethyl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the thieno[2,3-d]pyrimidine core. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H26N4O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

ethyl 4-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H26N4O4S2/c1-4-27-19(26)23-7-5-22(6-8-23)16(24)11-28-10-15-20-17(25)13-9-14(12(2)3)29-18(13)21-15/h9,12H,4-8,10-11H2,1-3H3,(H,20,21,25)

InChI Key

NIFZTNVUVUTKDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC2=NC3=C(C=C(S3)C(C)C)C(=O)N2

Origin of Product

United States

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